molecular formula C19H16O3 B6296079 Methyl 4-(benzyloxy)-1-naphthalenecarboxylate CAS No. 2145093-84-9

Methyl 4-(benzyloxy)-1-naphthalenecarboxylate

Cat. No.: B6296079
CAS No.: 2145093-84-9
M. Wt: 292.3 g/mol
InChI Key: ZLTZIAHBSDMWJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(benzyloxy)-1-naphthalenecarboxylate is an organic compound that belongs to the class of naphthalene derivatives It is characterized by a naphthalene ring system substituted with a benzyloxy group at the 4-position and a methyl ester group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(benzyloxy)-1-naphthalenecarboxylate typically involves the esterification of 4-(benzyloxy)-1-naphthoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.

Another method involves the use of methylating agents such as diazomethane, which can methylate the carboxylic acid group to form the ester. This reaction is usually carried out under mild conditions and can provide high yields of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The use of automated systems and reactors can help in maintaining consistent reaction conditions and improving overall yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(benzyloxy)-1-naphthalenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used in organic synthesis.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(benzyloxy)-1-naphthalenecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Methyl 4-(benzyloxy)-1-naphthalenecarboxylate can be compared with other naphthalene derivatives such as:

    Methyl 1-naphthoate: Lacks the benzyloxy group, making it less versatile in certain synthetic applications.

    4-(Benzyloxy)-1-naphthoic acid: The carboxylic acid form, which can be converted to the ester but has different reactivity.

    Methyl 4-hydroxy-1-naphthalenecarboxylate: Contains a hydroxy group instead of a benzyloxy group, leading to different chemical properties and reactivity.

The presence of the benzyloxy group in this compound provides unique opportunities for further functionalization and enhances its utility in various applications.

Properties

IUPAC Name

methyl 4-phenylmethoxynaphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O3/c1-21-19(20)17-11-12-18(16-10-6-5-9-15(16)17)22-13-14-7-3-2-4-8-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTZIAHBSDMWJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C2=CC=CC=C21)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.